

A Technical Guide to FITM Gene Expression in Human Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FITM*

Cat. No.: *B1672735*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fat Storage-Inducing Transmembrane (**FITM**) protein family, comprising **FITM1** and **FITM2**, plays a crucial role in lipid metabolism, specifically in the formation and budding of lipid droplets from the endoplasmic reticulum.[1] These proteins are integral to the process of partitioning triacylglycerol for storage.[1] Given their fundamental role in lipid homeostasis, understanding the tissue-specific expression and regulation of **FITM1** and **FITM2** is of significant interest for research into metabolic diseases such as type 2 diabetes, lipodystrophy, and non-alcoholic fatty liver disease, as well as cardiovascular conditions and certain cancers. [2]

This technical guide provides a comprehensive overview of **FITM** gene expression across various human tissues, detailed experimental protocols for their study, and a visualization of their regulatory pathways.

Data Presentation: Quantitative Gene Expression

The expression of **FITM1** and **FITM2** exhibits distinct patterns across human tissues. **FITM1** expression is largely restricted to tissues with high oxidative capacity, whereas **FITM2** shows a more ubiquitous, though varied, expression pattern.[1][2][3] The following tables summarize quantitative RNA and protein expression data from the Human Protein Atlas, which includes consensus data from the Genotype-Tissue Expression (GTEx) project.

RNA Expression (nTPM)

The table below presents the normalized mRNA expression levels in transcripts per million (nTPM) for **FITM1** and **FITM2** in a selection of human tissues. This data provides a quantitative measure of gene transcription.

Tissue	FITM1 (nTPM)	FITM2 (nTPM)
Adipose Tissue	1.3	77.2
Skeletal Muscle	25.1	24.3
Heart Muscle	26.5	45.9
Liver	1.1	11.2
Pancreas	0.5	17.5
Kidney	0.9	22.8
Lung	0.4	19.3
Brain (Cerebral Cortex)	0.1	5.4
Testis	0.8	6.7
Skin	0.3	10.1
Small Intestine	0.4	14.9
Colon	0.3	11.1

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).

Protein Expression

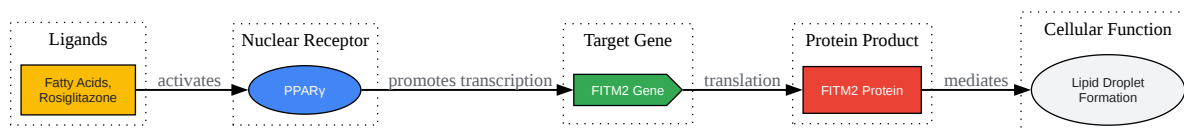
The following table summarizes the protein expression levels of **FITM1** and **FITM2** as determined by immunohistochemistry (IHC). The levels are categorized as High, Medium, Low, or Not Detected. It should be noted that for **FITM1**, the Human Protein Atlas suggests that the estimation of protein expression could not be definitively performed and advises viewing the primary data.[\[4\]](#)

Tissue	FITM1 Protein Expression	FITM2 Protein Expression
Adipose Tissue	Not Detected	High
Skeletal Muscle	Medium	Medium
Heart Muscle	Low	Medium
Liver	Not Detected	Low
Pancreas	Not Detected	Medium
Kidney	Not Detected	Medium
Lung	Not Detected	Low
Brain (Cerebral Cortex)	Not Detected	Low
Testis	Low	Medium
Skin	Not Detected	Low
Small Intestine	Not Detected	Medium
Colon	Not Detected	Medium

Data sourced from immunohistochemistry staining results on the Human Protein Atlas.[\[5\]](#)

Signaling Pathway

The expression of **FITM** genes is under the control of key metabolic transcription factors. Notably, **FITM2** is a direct target of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a master regulator of adipogenesis.[\[6\]](#) This regulation highlights the integral role of **FITM2** in fat cell differentiation and lipid storage. The pathway diagram below illustrates this regulatory relationship.



[Click to download full resolution via product page](#)

Caption: Transcriptional regulation of the **FITM2** gene by PPAR γ .

Experimental Protocols

Accurate determination of **FITM** gene and protein expression requires robust and well-validated experimental methods. Below are detailed protocols for key techniques.

Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used for the sensitive quantification of **FITM1** and **FITM2** mRNA levels in tissue samples.

1. RNA Extraction:

- Homogenize 20-30 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
- Isolate total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.
- Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
- Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio of ~2.0) and by gel electrophoresis to check for integrity.

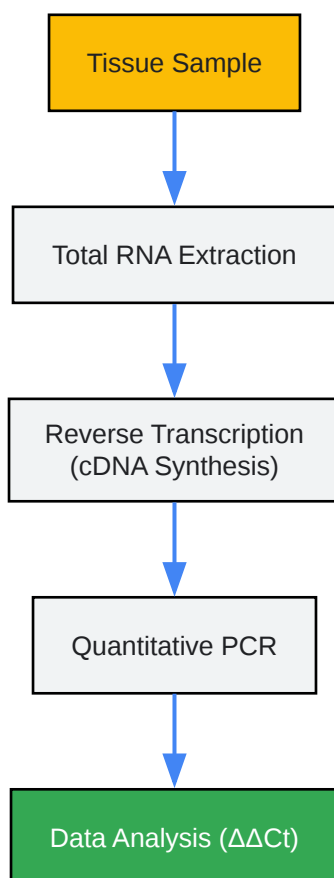
2. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand cDNA from 1 μ g of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.

- Incubate the reaction mixture according to the enzyme manufacturer's instructions (e.g., 65°C for 5 min, then 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

3. qPCR:

- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (**FITM1** or **FITM2**) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
- Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative expression of the target gene normalized to the reference gene.



[Click to download full resolution via product page](#)

Caption: Workflow for RT-qPCR analysis of **FITM** gene expression.

Western Blotting

This technique is used to detect and quantify **FITM1** and **FITM2** proteins in tissue lysates.

1. Protein Extraction:

- Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

- Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

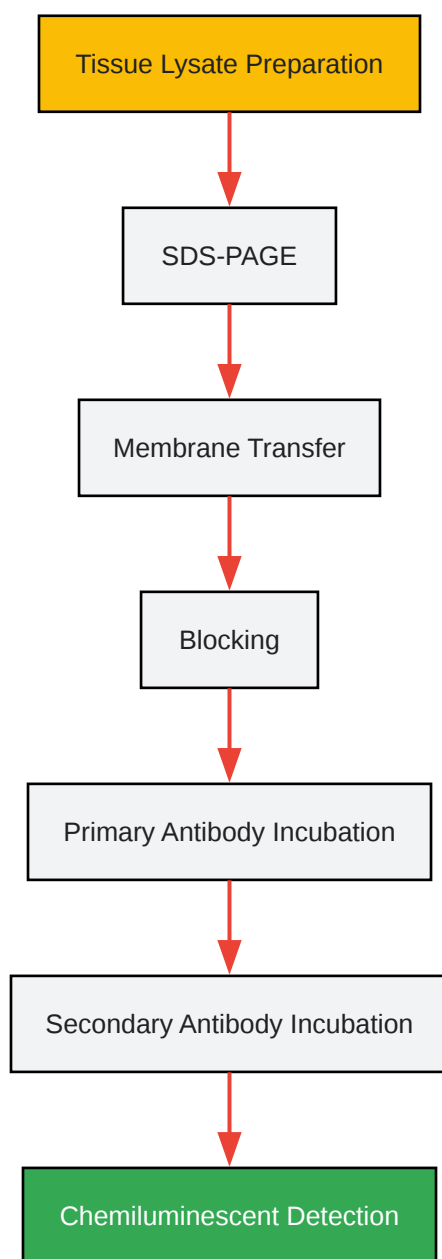
3. Immunodetection:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Incubate the membrane with a primary antibody specific to **FITM1** or **FITM2** overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the signal using an imaging system or X-ray film.
- Quantify band intensity using densitometry software, normalizing to a loading control like β -actin or GAPDH.



[Click to download full resolution via product page](#)

Caption: Workflow for Western Blot analysis of **FITM** protein expression.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of **FITM1** and **FITM2** proteins within the cellular context of a tissue.

1. Tissue Preparation:

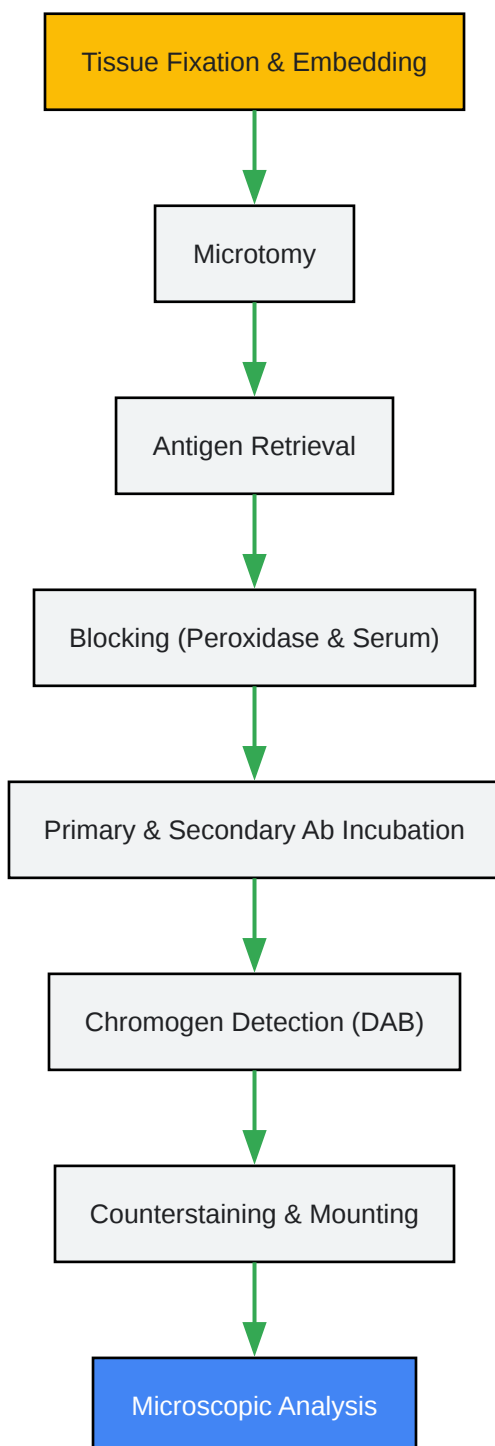
- Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
- Cut 4-5 μm thick sections using a microtome and mount on charged glass slides.

2. Staining:

- Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
- Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
- Incubate with the primary antibody for **FITM1** or **FITM2** overnight at 4°C.
- Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.
- Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstain with hematoxylin to visualize cell nuclei.

3. Analysis:

- Dehydrate the stained slides, clear in xylene, and coverslip.
- Examine the slides under a light microscope to assess the staining intensity and subcellular localization of the **FITM** protein.



[Click to download full resolution via product page](#)

Caption: Workflow for Immunohistochemical analysis of **FITM** proteins.

Conclusion

This guide provides a detailed overview of **FITM** gene and protein expression in various human tissues, highlighting the predominant expression of **FITM1** in muscle and heart and **FITM2** in adipose tissue. The provided protocols and workflow diagrams serve as a valuable resource for researchers investigating the role of these critical lipid storage proteins in health and disease. Further research into the specific functions and regulatory mechanisms of **FITM** proteins will be crucial for the development of novel therapeutic strategies for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell atlas - TENM2 - The Human Protein Atlas [v20.proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. FITM2 - Wikipedia [en.wikipedia.org]
- 4. FITM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Tissue expression of FITM2 - Staining in rectum - The Human Protein Atlas [v23.proteinatlas.org]
- 6. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to FITM Gene Expression in Human Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672735#fitm-gene-expression-in-different-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com